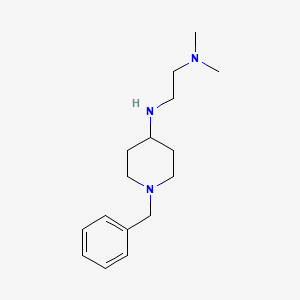

N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine

Description

N'-(1-Benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1332531-09-5) is a tertiary amine compound featuring a benzyl-substituted piperidine moiety linked to a dimethylated ethane-diamine chain. It is commonly utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and oncological pathways . Its dihydrochloride and trihydrochloride salts (e.g., CAS 1177148-88-7) are commercially available for laboratory use, emphasizing its relevance in medicinal chemistry .

Properties

Molecular Formula |

C16H27N3 |

|---|---|

Molecular Weight |

261.41 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C16H27N3/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |

InChI Key |

ASWFJYOHRDVDDE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N1-(1-Benzylpiperidin-4-yl)-N2,N2-dimethylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine are distinguished by variations in their aromatic substituents, amine branching, and pharmacological profiles. Below is a systematic comparison:

Structural Analogues

Pharmacological and Functional Differences

- Anticancer Activity : The fluorinated indole-phenyl analog () exhibits specificity for p97 ATPase, a target in proteostasis disruption for cancer therapy. In contrast, the benzothiazole derivative () lacks reported antiproliferative data but serves as a heterocyclic building block.

- Antiproliferative Potential: A related dimethyl-ethane-diamine derivative, (E)-N-(6-chloro-2-(4-methoxystyryl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine (), demonstrated efficacy against multiple cancer cell lines, suggesting the core dimethyl-ethane-diamine structure enhances cytotoxicity when paired with planar aromatic systems.

Commercial and Research Utility

- The target compound is marketed as a dihydrochloride/trihydrochloride salt for stability and solubility in pharmacological assays .

- Analogues like the fluorinated indole-phenyl derivative () are niche research tools, whereas simpler variants (e.g., dichlorobenzyl) are general intermediates for diversity-oriented synthesis .

Biological Activity

N'-(1-benzylpiperidin-4-yl)-N,N-dimethylethane-1,2-diamine (CAS No. 1332531-09-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a benzyl group and two dimethylamino groups attached to an ethylene diamine backbone. Its molecular formula is , and it is typically encountered in its dihydrochloride salt form.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of compounds related to this compound. For instance, derivatives of benzimidazole, which share structural similarities with this compound, have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the aromatic ring can enhance antibacterial potency.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| Benzimidazole 15a | E. coli | 1 | Most active against Gram-negative pathogens |

| Benzimidazole 15b | S. pyogenes | 2 | Effective against resistant strains |

| This compound | TBD | TBD | Further studies required |

The mechanism by which compounds like this compound exert their antibacterial effects often involves interaction with bacterial DNA. Studies show that certain benzimidazole derivatives can bind to the minor grooves of AT-rich DNA regions, inhibiting crucial cellular processes such as nucleic acid synthesis and protein production .

Study on Antimicrobial Efficacy

In a comparative study involving various substituted benzimidazoles, the compound 15a was highlighted for its exceptional activity against E. coli and M. catarrhalis. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness and noted that the presence of bulky aromatic groups significantly enhanced antimicrobial activity .

Pharmacokinetic Profiling

Pharmacokinetic studies have shown that while some derivatives exhibit promising antibacterial properties, they also face challenges such as poor membrane permeability and bioavailability. For instance, the log P values indicate varying degrees of lipophilicity which influence absorption and distribution within biological systems .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Log P (iLOGP) | 1.59 |

| Log P (WLOGP) | -0.57 |

| BBB Permeant | No |

| P-gp Substrate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.